molecular formula C9H10O4 B2448214 2-(4-Hydroxyphenyl)-2-methoxyacetic acid CAS No. 90536-45-1

2-(4-Hydroxyphenyl)-2-methoxyacetic acid

Cat. No. B2448214
CAS RN: 90536-45-1
M. Wt: 182.175
InChI Key: UHWCKIPLXDQZMD-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-methoxyacetic acid is a chemical compound that is used as a reagent in the acylation of phenols and amines .


Synthesis Analysis

The synthesis of this compound involves the condensation reaction between phenol and levulinic acid . The first compound, 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione 4, was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) 1 with 4-hydroxy-3-methoxybenzaldehyde 2 in an acid-catalyzed, Knoevenagel-like reaction at 75 °C for 2 h .


Molecular Structure Analysis

The molecular formula of 2-(4-Hydroxyphenyl)-2-methoxyacetic acid is C8H8O3 . The structure of this compound belongs to the class of organic compounds known as azobenzenes, which are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .

Scientific Research Applications

Analytical Method Development

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection : An improved HPLC method with electrochemical detection for the determination of metabolites, including 3-methoxy-4-hydroxyphenylglycol (related to 2-(4-Hydroxyphenyl)-2-methoxyacetic acid) in human cerebrospinal fluid, demonstrating high precision and accuracy (Scheinin, Chang, Kirk, & Linnoila, 1983).

Chemical Synthesis and Modification

  • Synthesis of Haptens for Antibody Production : Development of heterobifunctional reagents, including methoxyacetic acid derivatives, for the creation of organophosphate pesticide haptens. These haptens are conjugated to proteins to produce antibodies for pesticide detection (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).
  • Chiral Resolution Studies : Application in capillary electrophoresis for the resolution of chiral compounds such as (9-anthryl)methoxyacetic acid (Li, Zhang, Du, & Wang, 2008).

Molecular Structure and Properties

  • Crystal Structure Analysis : Investigation of the molecular structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, analyzing its crystal formation and hydrogen bonding patterns (Okabe, Suga, & Kohyama, 1995).

Biological and Pharmacological Studies

  • Teratogenicity Studies : Examining the teratogenic effects of methoxyacetic acid and related compounds in animal models. This research helps understand the developmental toxicity of these chemicals in mammals (Brown, Holt, & Webb, 1984).

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-methoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCKIPLXDQZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-2-methoxyacetic acid

Synthesis routes and methods

Procedure details

(RS)-(4-Benzyloxy-phenyl)-methoxy-acetic acid (example 3.1) was hydrogenated at rt and normal pressure using 10% Pd/C as a catalyst and EtOH as a solvent to give (RS)-(4-hydroxy-phenyl)-methoxy-acetic acid as a light grey solid. MS 181.4 ([M−H]−)
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